- A Type 1 Aldolase, NahE, Catalyzes a Stereoselective Nitro-Michael Reaction: Synthesis of β-Aryl-γ-nitrobutyric AcidsAngewandte Chemie, 2023, 62(6),,
Cas no 943-89-5 ((E)-3-(4-Methoxyphenyl)acrylic acid)

943-89-5 structure
Nombre del producto:(E)-3-(4-Methoxyphenyl)acrylic acid
Número CAS:943-89-5
MF:C10H10O3
Megavatios:178.184603214264
MDL:MFCD00004398
CID:40379
PubChem ID:699414
(E)-3-(4-Methoxyphenyl)acrylic acid Propiedades químicas y físicas
Nombre e identificación
-
- 4-methoxycinnamic acid
- (E)-3-(4-Methoxyphenyl)-2-propenoic acid
- (E)-4-Methoxycinnamic Acid
- trans-4-Methoxycinnamic acid
- 3-(4-Methoxy-phenyl)-acrylic acid
- trans-O-Methyl-p-coumaric Acid
- 3-(4-Methoxyphenyl)acrylic acid
- P-METHOXYCINNAMIC ACID
- (E)-3-(4-Methoxyphenyl)acrylic acid
- 4-Methoxycinnamate
- para-methoxycinnamic acid
- O-Methyl-p-coumaric acid
- Cinnamic acid, p-methoxy-
- (E)-3-(4-methoxyphenyl)prop-2-enoic acid
- (2E)-3-(4-methoxyphenyl)prop-2-enoic acid
- 2-Propenoic acid, 3-(4-methoxyphenyl)-
- 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)-
- 3-(4-Methoxyphenyl)-2-propenoic acid
- Cinnamic ac
- (2E)-3-(4-Methoxyphenyl)-2-propenoic acid (ACI)
- 2-Propenoic acid, 3-(4-methoxyphenyl)-, (E)- (ZCI)
- Cinnamic acid, p-methoxy-, (E)- (8CI)
- (E)-p-Methoxycinnamic acid
- trans-3-(4-Methoxyphenyl)-2-propenoic acid
- trans-p-Methoxycinnamic acid
- trans-4-Methoxycinnamic acid, 98%
- SMR000112200
- MLS002473129
- MLSMR
- 830-09-1
-
- MDL: MFCD00004398
- Renchi: 1S/C10H10O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+
- Clave inchi: AFDXODALSZRGIH-QPJJXVBHSA-N
- Sonrisas: C(/C1C=CC(OC)=CC=1)=C\C(=O)O
- Brn: 510468
Atributos calculados
- Calidad precisa: 178.06300
- Masa isotópica única: 178.062994
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 3
- Complejidad: 190
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 46.5
- Xlogp3: 1.8
Propiedades experimentales
- Denso: 1.195
- Punto de fusión: 173.5 °C (lit.)
- Punto de ebullición: 342.6 °C at 760 mmHg
- Punto de inflamación: 138.5 °C
- Disolución: Soluble in ethanol, ethyl acetate and other organic solvents.
- PSA: 46.53000
- Logp: 1.79300
(E)-3-(4-Methoxyphenyl)acrylic acid Información de Seguridad
-
Símbolo:
- Promover:warning
- Instrucciones de peligro: H315-H319
- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26-S37/39
- Código F de la marca fuka:8
- Rtecs:UD3391300
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R36/37/38
- Nivel de peligro:IRRITANT
- TSCA:Yes
(E)-3-(4-Methoxyphenyl)acrylic acid Datos Aduaneros
- Código HS:2916399090
- Datos Aduaneros:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(E)-3-(4-Methoxyphenyl)acrylic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-312690-0.05g |
(2E)-3-(4-methoxyphenyl)prop-2-enoic acid |
943-89-5 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
TRC | P307791-100mg |
p-methoxycinnamic acid |
943-89-5 | 100mg |
$58.00 | 2023-05-17 | ||
Enamine | EN300-312690-25g |
(2E)-3-(4-methoxyphenyl)prop-2-enoic acid |
943-89-5 | 95% | 25g |
$38.0 | 2023-11-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T88800-5g |
(E)-3-(4-Methoxyphenyl)acrylic acid |
943-89-5 | 5g |
¥59.0 | 2021-09-03 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M305019-100g |
(E)-3-(4-Methoxyphenyl)acrylic acid |
943-89-5 | 98% | 100g |
¥113.90 | 2023-09-01 | |
Enamine | EN300-312690-5.0g |
(2E)-3-(4-methoxyphenyl)prop-2-enoic acid |
943-89-5 | 95.0% | 5.0g |
$29.0 | 2025-03-21 | |
ChemScence | CS-0076946-1kg |
(E)-3-(4-Methoxyphenyl)acrylic acid |
943-89-5 | 98.94% | 1kg |
$127.0 | 2022-04-26 | |
ChemScence | CS-0076946-1000g |
(E)-3-(4-Methoxyphenyl)acrylic acid |
943-89-5 | 98.94% | 1000g |
$127.0 | 2021-09-02 | |
ChemScence | CS-0076946-500g |
(E)-3-(4-Methoxyphenyl)acrylic acid |
943-89-5 | 98.94% | 500g |
$75.0 | 2022-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1147586-100g |
(E)-3-(4-Methoxyphenyl)acrylic acid |
943-89-5 | 98% | 100g |
¥ƐǾ | 2023-07-25 |
(E)-3-(4-Methoxyphenyl)acrylic acid Métodos de producción
Métodos de producción 1
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-4)-Chloro[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene… Solvents: N-Methyl-2-pyrrolidone ; 18 h, 140 °C; cooled
Referencia
- N-Heterocycle carbene (NHC)-ligated cyclopalladated N,N-dimethylbenzylamine: A highly active, practical and versatile catalyst for the Heck-Mizoroki reactionOrganic & Biomolecular Chemistry, 2009, 7(10), 2110-2119,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: 2-Methyl-2-butene , Monosodium phosphate , Sodium chlorite Solvents: tert-Butanol , Water ; 1 h, 0 °C
Referencia
- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl KetoneJournal of Organic Chemistry, 2023, 88(13), 8114-8122,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dimethylformamide ; 3 - 5 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Referencia
- Phenylacrylamides as novel FtsZ-targeted potential antimicrobialsLetters in Drug Design & Discovery, 2015, 12(3), 234-240,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 45 h, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
Referencia
- Chromium photocatalysis: accessing structural complements to Diels-Alder adducts with electron-deficient dienophilesChemical Science, 2017, 8(1), 654-660,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dimethylformamide ; 3 - 5 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Referencia
- Design, synthesis and antibacterial activity of cinnamaldehyde derivatives as inhibitors of the bacterial cell division protein FtsZEuropean Journal of Medicinal Chemistry, 2015, 97, 32-41,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , 1,8-Diazabicyclo[5.4.0]undec-7-ene , Zinc triflate Solvents: Tetrahydrofuran ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Mild zinc-promoted Horner-Wadsworth-Emmons reactions of diprotic phosphonate reagentsSynthesis, 2006, (21), 3654-3660,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Water , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 10 h, 20 bar, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referencia
- Stereoselective Hydroxycarbonylation of Vinyl Bromides to α,β-Unsaturated Carboxylic Acids in the Ionic Liquid [BMIM]PF6Journal of Organic Chemistry, 2006, 71(10), 3988-3990,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: 1,2-Dichloroethane ; 0.5 h, 28 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 28 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 28 °C
Referencia
- Quantitative Methylation of Lignin Monomers Using Tetrabutylammonium Hydroxide and MeI and Applications in Organic SynthesisACS Omega, 2023, 8(7), 7057-7062,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Tributylamine Catalysts: Palladium Solvents: Dimethylformamide ; 7 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 20 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 20 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
Referencia
- Preparation of Pd nanoparticles deposited on a polyaniline/multiwall carbon nanotubes nanocomposite and their application in the Heck reactionReaction Kinetics, 2013, 108(1), 193-204,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium dodecyl sulfate , Tripotassium phosphate Catalysts: Graphene (reduced oxide) Solvents: Water ; 6 h, 100 °C
Referencia
- Pyrene functionalized highly reduced graphene oxide-palladium nanocomposite: a novel catalyst for the mizoroki-heck reaction in waterFrontiers in Chemistry (Lausanne, 2022, 10,,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Tetrabutylammonium bromide Catalysts: Palladium , Cellulose, ester with N,N′-1,2-ethanediylbis[N-(carboxymethyl)glycine] (palladium complexes) Solvents: Dimethylformamide ; 2 h, 110 °C
Referencia
- Pd immobilized on EDTA-modified cellulose: synthesis, characterization, and catalytic application in inter- and intramolecular Heck reactions and Larock reactionsResearch on Chemical Intermediates, 2022, 48(8), 3475-3496,
Métodos de producción 13
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Tripropylamine Catalysts: Triphenylphosphine , Palladium diacetate , 1H-Imidazolium, 3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosaflu… Solvents: 8-(1,3-Dimethylbutoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane ; 2 h, 120 °C
Referencia
- Mizoroki-Heck Arylation of α,β-Unsaturated Acids with a Hybrid Fluorous Ether, F-626: Facile Filtrative Separation of Products and Efficient Recycling of a Reaction Medium Containing a CatalystJournal of Organic Chemistry, 2004, 69(23), 8105-8107,
Métodos de producción 15
Métodos de producción 16
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Tributylamine Catalysts: Triethylenetetramine , Tetrabutylammonium chloride , Palladium Solvents: Dimethylformamide ; 12 h, 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, cooled
Referencia
- Synthesis of lignin-amine supported palladium catalysts for Heck reactionShiyou Huagong, 2009, 38(7), 733-738,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Pyridine , Piperidine Solvents: Pyridine , Piperidine
Referencia
- Synthesis and experimental ionization energies of certain (E)-3-arylpropenoic acids and their methyl estersJournal of Chemical and Engineering Data, 1988, 33(4), 534-7,
Métodos de producción 19
Condiciones de reacción
1.1 Catalysts: Piperidine Solvents: Pyridine ; 4 h, 95 °C; 95 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referencia
- Synthesis and spectroscopic analysis of piperine- and piperlongumine-inspired natural product scaffolds and their molecular docking with IL-1β and NF-κB proteinsMolecules, 2020, 25(12),,
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Tributylamine Catalysts: Palladium (complexes with 3-cyanopropyltriethoxysilane homopolymer) , Silica , Butanenitrile, 4-(triethoxysilyl)-, homopolymer (palladium complexes) Solvents: Dimethylformamide ; 10.5 h, 100 °C
Referencia
- Organic silica ligated to palladium(0) complex: a highly active and stereoselective catalyst for Heck reactionIndian Journal of Chemistry, 2002, (11), 2274-2276,
(E)-3-(4-Methoxyphenyl)acrylic acid Raw materials
- 4-Iodoanisole
- 4-Hydroxycinnamic acid
- Triethyl phosphonoacetate
- trans-p-Methoxycinnamaldehyde
- propanedioic acid
- p-Methoxybenzaldehyde
- 2-(Diethoxyphosphoryl)acetic acid
- (E)-Ethyl p-methoxycinnamate
- Benzene, 1-[(1E)-2-bromoethenyl]-4-methoxy-
- Pyruvate
(E)-3-(4-Methoxyphenyl)acrylic acid Preparation Products
(E)-3-(4-Methoxyphenyl)acrylic acid Literatura relevante
-
Sanjay N. Jadhav,Chandrashekhar V. Rode Green Chem. 2017 19 5958
-
Rebecca R. Chao,James J. De Voss,Stephen G. Bell RSC Adv. 2016 6 55286
-
Yao Chen,Hongzhi Lin,Jie Zhu,Kai Gu,Qi Li,Siyu He,Xin Lu,Renxiang Tan,Yuqiong Pei,Liang Wu,Yaoyao Bian,Haopeng Sun RSC Adv. 2017 7 33851
-
Fangyu Du,Qifan Zhou,Xiaoxiao Fu,Yajie Shi,Yuanguang Chen,Wuhong Fang,Jingyu Yang,Guoliang Chen RSC Adv. 2019 9 2498
-
Gopinathan Muthusamy,Sunil V. Pansare Org. Biomol. Chem. 2018 16 7971
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Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:943-89-5)4-Methoxycinnamic acid

Pureza:99%
Cantidad:200kg
Precio ($):Informe